5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide 5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 22459-75-2
VCID: VC17138864
InChI: InChI=1S/C14H20ClN3O4/c1-4-17(5-2)7-6-16-14(19)10-8-11(15)12(18(20)21)9-13(10)22-3/h8-9H,4-7H2,1-3H3,(H,16,19)
SMILES:
Molecular Formula: C14H20ClN3O4
Molecular Weight: 329.78 g/mol

5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide

CAS No.: 22459-75-2

Cat. No.: VC17138864

Molecular Formula: C14H20ClN3O4

Molecular Weight: 329.78 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide - 22459-75-2

Specification

CAS No. 22459-75-2
Molecular Formula C14H20ClN3O4
Molecular Weight 329.78 g/mol
IUPAC Name 5-chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide
Standard InChI InChI=1S/C14H20ClN3O4/c1-4-17(5-2)7-6-16-14(19)10-8-11(15)12(18(20)21)9-13(10)22-3/h8-9H,4-7H2,1-3H3,(H,16,19)
Standard InChI Key PVUYBBJPARWTJY-UHFFFAOYSA-N
Canonical SMILES CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)[N+](=O)[O-])Cl

Introduction

Chemical Identity and Structural Features

Nomenclature and Synonyms

The compound is systematically named 5-chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide, reflecting its substitution pattern on the benzamide core . Common synonyms include deamino-nitro-metoclopramide and metoclopramide metabolite M10, highlighting its metabolic relationship to metoclopramide . Its IUPAC name, 5-chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide, precisely denotes the positions of the chlorine, methoxy, and nitro groups on the aromatic ring .

Molecular Structure and Stereochemistry

The molecule comprises a benzamide backbone substituted with a chlorine atom at position 5, a methoxy group at position 2, and a nitro group at position 4 (Figure 1) . The side chain consists of a diethylaminoethyl group attached to the amide nitrogen. The absence of chiral centers simplifies its stereochemical profile, distinguishing it from more complex metabolites.

Table 1: Key Structural and Identifier Data

PropertyValueSource
CAS Number22459-75-2
Molecular FormulaC₁₄H₂₀ClN₃O₄
Molecular Weight329.78 g/mol
IUPAC Name5-chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide
SMILESCCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N+[O-])Cl

Synthesis and Manufacturing

Key Reaction Steps

  • Nitration: Introduction of a nitro group to the aromatic ring under acidic conditions .

  • Chlorination: Electrophilic substitution to introduce chlorine at position 5 .

  • Amidation: Coupling of the substituted benzoic acid with N,N-diethylethylenediamine .

Table 2: Comparative Synthetic Data for Metoclopramide and Its Metabolite

ParameterMetoclopramide5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide
Starting Materialo-ToluidineMetoclopramide
Key ReactionAmidationNitration
Yield74% (final step)Not reported
Reference

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water but exhibits better solubility in organic solvents like ethanol and methylene chloride . Its stability is temperature-dependent, requiring storage at 2–8°C to prevent degradation . The nitro group contributes to its polar nature, influencing its partition coefficient and bioavailability.

PropertyValueSource
Melting PointNot reported
Boiling Point418.7±45.0 °C (predicted)
Density1.2432 (estimate)
Refractive Index1.5200 (estimate)
pKa0.42 (amine), 9.71 (amide)

Pharmacological and Toxicological Profile

Metabolic Role

As a metabolite of metoclopramide, this compound is implicated in the drug’s pharmacokinetics. Cytochrome P450 enzymes, particularly CYP2D6, mediate its formation, though its pharmacological activity remains less characterized . Unlike metoclopramide, which antagonizes dopamine D₂ and serotonin 5-HT₃ receptors, the nitro group may render this metabolite pharmacologically inert or subject to further biotransformation .

Analytical Methods and Detection

Chromatographic Techniques

High-performance liquid chromatography (HPLC) with UV detection is the primary method for quantifying this metabolite in biological matrices . Reverse-phase columns (C18) and mobile phases containing acetonitrile and phosphate buffers achieve optimal resolution .

Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers enhanced sensitivity for trace analysis, leveraging the compound’s molecular ion ([M+H]⁺ = 330.78) and characteristic fragmentation patterns .

Applications and Future Directions

Research Applications

  • Pharmacokinetic Studies: Tracking metabolite formation to optimize dosing regimens .

  • Toxicology: Assessing long-term exposure risks in vulnerable populations .

Industrial Relevance

While not directly marketed, this metabolite serves as a reference standard in regulatory compliance testing and drug development workflows .

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